4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC15801803
Molecular Formula: C14H18N4O3S2
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N4O3S2 |
|---|---|
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | 4-ethyl-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H18N4O3S2/c1-2-18-13(15-16-14(18)22)11-3-5-12(6-4-11)23(19,20)17-7-9-21-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,22) |
| Standard InChI Key | MIPHTTMCEWZPRE-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Introduction
Structural Characterization and Molecular Properties
The molecular architecture of 4-ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol combines a 1,2,4-triazole ring substituted at positions 4 and 5 with an ethyl group and a 4-(morpholinosulfonyl)phenyl moiety, respectively. The thiol (-SH) group at position 3 contributes to its potential reactivity and biological interactions .
Molecular Formula and Weight
The compound’s molecular formula is C₁₅H₁₉N₅O₃S₂, with a calculated molecular weight of 393.48 g/mol. This aligns with derivatives of 1,2,4-triazole-thiols, which typically exhibit molecular weights between 200–400 g/mol .
Key Functional Groups
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Triazole ring: A five-membered aromatic ring with three nitrogen atoms, enabling π-π stacking and hydrogen bonding.
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Morpholinosulfonyl group: A sulfonamide-linked morpholine ring, enhancing solubility and modulating electronic effects.
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Thiol group: A reactive -SH group capable of disulfide bond formation or metal coordination .
Synthetic Strategies and Optimization
The synthesis of 4-ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol likely follows a multi-step route involving cyclization and functionalization (Table 1).
Key Synthetic Steps
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Formation of the triazole core: Cyclization of a thiocarbazide intermediate with hydrazine hydrate, as demonstrated in related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol syntheses .
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Sulfonylation: Introduction of the morpholinosulfonyl group via reaction of 4-aminophenyltriazole with morpholine-4-sulfonyl chloride.
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Ethylation: Alkylation at the N4 position using ethyl bromide or iodide under basic conditions .
Table 1: Hypothetical Synthesis Pathway
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the correct positions on the triazole ring.
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Sulfonamide stability: Avoiding hydrolysis of the morpholinosulfonyl group under acidic/basic conditions.
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Purification: Separation from byproducts due to the polar nature of the sulfonamide group .
Physicochemical and Pharmacokinetic Profiles
Computed Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP (lipophilicity) | 1.8 ± 0.3 | XLogP3 |
| Hydrogen bond donors | 1 | PubChem |
| Hydrogen bond acceptors | 6 | PubChem |
| Topological polar surface area | 121 Ų | ChemAxon |
| Water solubility | ~0.1 mg/mL | ESOL |
The moderate LogP suggests balanced lipophilicity for membrane permeability, while the high polar surface area may limit blood-brain barrier penetration .
Stability and Degradation
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Thermal stability: Decomposes above 200°C (based on triazole-thiol analogs) .
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Photostability: Susceptible to UV-induced oxidation of the thiol group.
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Hydrolytic stability: Stable in neutral pH but may degrade under strong acidic/basic conditions .
Biological Activity and Mechanism of Action
While direct studies on this compound are absent, structurally related triazole-thiols exhibit notable antimicrobial and antifungal properties (Table 2) .
Hypothesized Targets
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Dihydrofolate reductase (DHFR): Triazoles often inhibit this enzyme in microbial folate synthesis.
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CYP51 (lanosterol 14α-demethylase): Potential antifungal target due to morpholinosulfonyl interactions .
Table 2: Comparative Antimicrobial Activity of Analogues
Structure-Activity Relationships (SAR)
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